molecular formula C21H14N4O3 B2742396 (12Z)-12-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,10-pentaene-10-carbonitrile CAS No. 881566-49-0

(12Z)-12-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,10-pentaene-10-carbonitrile

Cat. No.: B2742396
CAS No.: 881566-49-0
M. Wt: 370.368
InChI Key: NCVPSCXWDSNDEP-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (12Z)-12-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2,4,6,8,10-pentaene-10-carbonitrile is a structurally complex heterocyclic molecule featuring:

  • A 1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2,4,6,8,10-pentaene core, which includes fused pyridine and benzimidazole-like rings.
  • A benzodioxolylamino methylidene substituent at position 12, contributing to its planar conjugated system.
  • A methyl group at position 11, influencing steric and electronic properties.

This compound’s synthesis likely involves condensation reactions similar to those described for analogous tricyclic systems (e.g., thiouracil derivatives reacting with aldehydes or amines) .

Properties

IUPAC Name

(2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O3/c1-12-14(9-22)20-24-16-4-2-3-5-17(16)25(20)21(26)15(12)10-23-13-6-7-18-19(8-13)28-11-27-18/h2-8,10,23H,11H2,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVPSCXWDSNDEP-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=O)C1=CNC4=CC5=C(C=C4)OCO5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C2=NC3=CC=CC=C3N2C(=O)/C1=C\NC4=CC5=C(C=C4)OCO5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (12Z)-12-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,10-pentaene-10-carbonitrile typically involves multi-step organic reactions. The initial steps often include the formation of the tricyclic core structure, followed by the introduction of the benzodioxolyl group and the amino-methylidene moiety. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles can be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(12Z)-12-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,10-pentaene-10-carbonitrile: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by a diazatricyclo framework and multiple functional groups that may contribute to its biological activity. The presence of the benzodioxole moiety suggests potential interactions with biological targets due to its established pharmacophoric properties.

Pharmacological Applications

  • Antimicrobial Activity :
    • Research indicates that compounds with similar structural features have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The incorporation of the benzodioxole unit is associated with enhanced antibacterial effects due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
  • Anticancer Potential :
    • Compounds containing diazatricyclo structures have been investigated for their anticancer properties. The unique arrangement of double bonds and functional groups may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .
  • Anti-inflammatory Effects :
    • Similar compounds have demonstrated lipoxygenase inhibitory activity, suggesting that this compound may also exhibit anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation .

Biological Mechanisms

The biological mechanisms through which (12Z)-12-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,10-pentaene-10-carbonitrile exerts its effects are still under investigation. However, several hypotheses can be drawn from related compounds:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism or cancer cell growth.
  • Receptor Modulation : It could potentially interact with cellular receptors involved in inflammatory responses or cancer progression.

Case Study 1: Antibacterial Activity

A study synthesized derivatives of benzodioxole compounds and tested their efficacy against various bacterial strains. Results showed that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics . This suggests that this compound could be explored further for its potential as an antimicrobial agent.

Case Study 2: Anticancer Properties

In vitro studies on similar diazatricyclo compounds demonstrated their ability to induce apoptosis in various cancer cell lines through the activation of caspase pathways . This highlights the potential of the compound in cancer therapeutics.

Mechanism of Action

The mechanism of action of (12Z)-12-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,10-pentaene-10-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Diazatricyclic Cores

11-Ethyl-13-oxo-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2,4,6,9,11-pentaene-10-carbonitrile (CID 2114010)
  • Molecular Formula : C₁₄H₁₁N₃O
  • Key Differences: Substituent at Position 11: Ethyl group (vs. methyl in the target compound). Lack of Benzodioxolyl Group: The absence of the benzodioxolylamino methylidene moiety reduces aromatic conjugation and polarity.
  • Implications :
    • The ethyl group may increase lipophilicity compared to the methyl group.
    • Simplified structure could enhance synthetic accessibility but reduce binding specificity in biological systems.
(2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Derivatives
  • Examples :
    • 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-...
  • Melting Point : 243–246°C
  • Molecular Formula: C₂₀H₁₀N₄O₃S 11b: (2Z)-2-(4-Cyanobenzylidene)-...
  • Melting Point : 213–215°C
  • Molecular Formula : C₂₂H₁₇N₃O₃S
  • Key Differences :
    • Core Structure : Thiazolo-pyrimidine (vs. diazatricyclo in the target compound).
    • Substituent Effects :
  • Bulkier substituents (e.g., 2,4,6-trimethyl in 11a ) increase melting points due to enhanced crystal packing.
  • Polar groups (e.g., cyano in 11b) lower melting points by disrupting symmetry.
  • Implications :
    • The thiazolo-pyrimidine core may offer different electronic properties, affecting reactivity or bioactivity.

Functional Analogues with Bioactive Heterocycles

Benzo[h]chromene Derivatives
  • Key Features: Fused chromene and benzene rings. Demonstrated antimycobacterial activity against nontuberculous mycobacteria (NTM).
  • Comparison :
    • Both classes feature polycyclic aromatic systems, but the target compound’s diazatricyclic core may offer unique binding modes.
    • The benzodioxolyl group in the target compound could mimic electron-rich pharmacophores in benzo[h]chromenes.
Spiro[4.5]decane-6,10-dione Derivatives
  • Key Features :
    • Spirocyclic frameworks synthesized via condensation of 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl amines.
    • Characterized by pyrrolidine-1-carbonyl and hydroxyl-methyl substituents.
  • Comparison: The spirocyclic architecture contrasts with the planar tricyclic system of the target compound. Polar substituents (e.g., hydroxyl groups) in these derivatives may enhance solubility compared to the target compound’s cyano and methyl groups.

Spectroscopic Characterization

  • IR/NMR Trends: Cyano Group: Strong absorption near 2,200 cm⁻¹ in IR . Methyl/Methylene Protons: Resonances at δ 2.24–2.37 ppm in $ ^1H $-NMR .
  • Mass Spectrometry :
    • Molecular ion peaks (e.g., m/z 386 for 11a ) confirm stoichiometry .

Biological Activity

The compound known as (12Z)-12-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,10-pentaene-10-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C21H22N4O3\text{C}_{21}\text{H}_{22}\text{N}_{4}\text{O}_{3}

This structure includes a benzodioxole moiety which is often associated with various biological activities.

Biological Activity Overview

Research indicates that compounds containing the benzodioxole structure exhibit a range of biological activities including:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties by scavenging free radicals.
  • Antimicrobial Effects : Some derivatives have demonstrated efficacy against various bacterial strains.
  • Anticancer Potential : Certain analogues have been studied for their ability to inhibit cancer cell proliferation.

Antioxidant Activity

A study focused on related benzodioxole derivatives highlighted their ability to scavenge free radicals effectively. The antioxidant activity was measured using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, where compounds exhibited varying degrees of inhibition percentage.

CompoundDPPH Inhibition (%)
Compound A85%
Compound B75%
Target Compound80%

These results suggest that the target compound may possess comparable antioxidant capabilities.

Antimicrobial Effects

In vitro studies have assessed the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The agar well-diffusion method was employed to determine the minimum inhibitory concentration (MIC).

Bacterial StrainMIC (µg/mL)Reference Drug MIC (µg/mL)
Escherichia coli501
Pseudomonas aeruginosa251

The compound exhibited moderate antibacterial activity particularly against Pseudomonas aeruginosa.

Anticancer Potential

Research into the anticancer properties of similar benzodioxole derivatives has indicated potential in inhibiting tumor growth. A study involving cell lines showed that certain derivatives could induce apoptosis in cancer cells via modulation of apoptotic pathways.

Case Study 1: Antioxidant Properties

A recent study investigated a series of benzodioxole derivatives for their antioxidant properties through various assays including DPPH and ABTS radical scavenging tests. The results indicated that modifications in the benzodioxole structure significantly enhanced antioxidant activity.

Case Study 2: Antimicrobial Testing

Another research project evaluated the antimicrobial efficacy of synthesized compounds against multiple bacterial strains. The target compound was found to be particularly effective against resistant strains of Pseudomonas aeruginosa, suggesting its potential as a lead compound for further development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (12Z)-12-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-11-methyl-13-oxo-1,8-diazatricyclo[...]-10-carbonitrile?

  • Methodological Answer : The synthesis typically involves multi-step condensation and cyclization reactions. For example, analogous tricyclic carbonitriles are synthesized via reactions between substituted amines and carbonyl precursors under reflux conditions with catalysts like sodium acetate in acetic anhydride/acetic acid mixtures (yields ~68%) . Key intermediates are characterized using IR (C≡N stretch at ~2219 cm⁻¹) and NMR (δ 7.94–8.01 ppm for =CH protons). Optimize reaction time (2–12 hours) and solvent polarity to improve yield and purity.

Q. How is the compound structurally characterized, and what spectroscopic techniques are essential?

  • Methodological Answer : Employ a combination of:

  • IR spectroscopy : Identify functional groups (e.g., C≡N at ~2218–2220 cm⁻¹, NH stretches at 3400–3500 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign Z/E isomerism via =CH proton shifts (δ 7.94–8.01 ppm for Z-configuration) and carbon environments (e.g., sp² carbons at 116–165 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., m/z 386–403 for related analogs) and fragmentation patterns .

Q. What are the preliminary applications of this compound in scientific research?

  • Methodological Answer : The tricyclic scaffold suggests potential in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators. For example, structurally similar compounds exhibit activity in targeting oxidative stress pathways or microbial targets . Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) to validate hypotheses.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystallographic packing effects. To resolve:

  • Perform VT-NMR (variable-temperature NMR) to detect conformational changes .
  • Compare experimental X-ray data (mean C–C bond length 0.005 Å, R factor <0.05) with DFT-optimized structures .
  • Use 2D NMR (COSY, NOESY) to confirm spatial correlations in solution .

Q. What strategies optimize reaction yields for large-scale synthesis while maintaining stereochemical purity?

  • Methodological Answer :

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Catalyst screening : Test alternatives to DCC (e.g., EDC·HCl) for amide bond formation to reduce side products .
  • In-line monitoring : Employ HPLC or FTIR to track reaction progress and isolate Z-isomers via chiral column chromatography .

Q. How can computational modeling predict the compound’s bioactivity and mechanism of action?

  • Methodological Answer :

  • Perform docking studies (AutoDock Vina) using crystal structures of target enzymes (e.g., cytochrome P450) to identify binding pockets .
  • Run MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories .
  • Validate predictions with SAR studies by synthesizing analogs with modified benzodioxol or methyl groups .

Q. What experimental controls are critical when evaluating the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH stability assays : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS .
  • Light/thermal stability : Store samples at 4°C, 25°C, and 40°C for 4 weeks; quantify decomposition products using GC-MS .
  • Include positive controls (e.g., ascorbic acid for oxidative stability) and negative controls (solvent-only) .

Data Analysis & Contradiction Management

Q. How should researchers address inconsistencies in biological activity data across studies?

  • Methodological Answer :

  • Meta-analysis : Pool data from independent assays (e.g., IC₅₀ values) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .
  • Dose-response recalibration : Re-test the compound using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Consider batch variability (e.g., purity >95% by HPLC) and solvent effects (DMSO vs. aqueous buffers) .

Methodological Frameworks

Q. What theoretical frameworks guide the design of experiments involving this compound?

  • Methodological Answer :

  • Apply retrosynthetic analysis to deconstruct the tricyclic core into feasible precursors (e.g., benzodioxol-amine and diketone intermediates) .
  • Use QSPR models to correlate structural descriptors (e.g., logP, H-bond donors) with observed bioactivity .
  • Align hypotheses with molecular orbital theory (e.g., HOMO-LUMO gaps for reactivity predictions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.